molecular formula C13H17N3O4S B13320330 N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide

N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide

Cat. No.: B13320330
M. Wt: 311.36 g/mol
InChI Key: OCGCSUPLYRXXDP-UHFFFAOYSA-N
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Description

N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide is a complex organic compound that features a bicyclic structure with a nitrogen atom. This compound is part of the broader class of azabicyclo compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide can be compared to other azabicyclo compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H17N3O4S/c17-16(18)12-3-1-2-4-13(12)21(19,20)15-11-7-9-5-6-10(8-11)14-9/h1-4,9-11,14-15H,5-8H2

InChI Key

OCGCSUPLYRXXDP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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